molecular formula C11H12Br2O2 B14008368 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one CAS No. 19019-22-8

2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B14008368
CAS No.: 19019-22-8
M. Wt: 336.02 g/mol
InChI Key: LDFIKBBDLGKYLH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is a brominated organic compound with the molecular formula C11H12Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone. The reaction typically involves the use of bromine in glacial acetic acid or 50% aqueous acetic acid . The reaction conditions include maintaining the temperature at around 70-80°C and using light irradiation to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully monitored to control the addition of bromine and maintain the desired temperature and irradiation conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-bromo-1-(5-bromo-2-oxophenyl)-3-methylbutan-1-one.

    Reduction: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-2-hydroxyacetophenone: Similar in structure but lacks the additional methylbutanone moiety.

    2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Another brominated acetophenone derivative with similar reactivity.

    2-Bromo-4’-hydroxyacetophenone: Differing in the position of the bromine and hydroxy groups.

Uniqueness

2-Bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the 3-methylbutanone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

19019-22-8

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Br2O2/c1-6(2)10(13)11(15)8-5-7(12)3-4-9(8)14/h3-6,10,14H,1-2H3

InChI Key

LDFIKBBDLGKYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=C(C=CC(=C1)Br)O)Br

Origin of Product

United States

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